(Z)-3-ethyl-5-((2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
The compound “(Z)-3-ethyl-5-((2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one” is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thioxothiazolidin-4-one moiety via a (Z)-configured methylene bridge. Key structural attributes include:
- A 4-methylpiperidin-1-yl group at the 2-position of the pyrido-pyrimidinone ring, which may influence lipophilicity and receptor interactions.
- A 3-ethyl substituent on the thioxothiazolidinone ring, contributing to steric and electronic properties.
Characterization of such compounds typically involves advanced spectroscopic techniques, including NMR and UV spectroscopy, as demonstrated in studies of analogous heterocycles .
Properties
IUPAC Name |
(5Z)-3-ethyl-5-[[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c1-3-23-19(26)15(28-20(23)27)12-14-17(22-10-7-13(2)8-11-22)21-16-6-4-5-9-24(16)18(14)25/h4-6,9,12-13H,3,7-8,10-11H2,1-2H3/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECYUMHLQDFFEV-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373613-05-9 | |
| Record name | 3-[(Z)-(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-2-(4-METHYL-1-PIPERIDINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(Z)-3-ethyl-5-((2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure
The compound features a thioxothiazolidin ring, which is known for its biological significance. The presence of the pyrido[1,2-a]pyrimidine moiety suggests potential interactions with various biological targets.
Anticancer Activity
Thiazolidin-4-one derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Enzyme Inhibition : Thiazolidin-4-one derivatives have shown the ability to inhibit enzymes critical for cancer cell growth. For instance, they can act as inhibitors of topoisomerase and other enzymes involved in DNA replication and repair .
- Cell Line Studies : Various studies have demonstrated that thiazolidin-4-one derivatives exhibit cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazolidin derivatives are known to exhibit activity against a range of pathogens:
- Bacterial Inhibition : Studies have shown that thiazolidin derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Fungal Activity : Some thiazolidin derivatives demonstrate antifungal activity, making them potential candidates for treating fungal infections .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, the compound may possess additional biological activities:
- Anti-inflammatory Properties : Thiazolidin derivatives are reported to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
- Antioxidant Activity : The antioxidant potential of these compounds has been noted, suggesting they may help mitigate oxidative stress-related damage in cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar thiazolidin derivatives:
- Study on Anticancer Efficacy : A recent study synthesized various thiazolidin derivatives and tested their efficacy against multiple cancer cell lines. Results indicated that certain modifications to the thiazolidin structure significantly enhanced anticancer activity, with IC50 values ranging from 5 to 20 µM depending on the derivative and cell line tested .
- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of thiazolidin derivatives against clinical isolates of bacteria. The results showed significant inhibition zones in disk diffusion assays, with minimum inhibitory concentrations (MICs) indicating effective antibacterial action .
Data Tables
Comparison with Similar Compounds
Key Observations:
Substituent Diversity :
- The 4-methylpiperidin-1-yl group in the target compound contrasts with the 4-(2-methoxyphenyl)piperazin-1-yl group in 477735-22-1. Piperazine derivatives often exhibit improved solubility and CNS penetration compared to piperidine analogs .
- The 3-ethyl group in the target compound vs. 3-methyl in 477735-22-1 may alter metabolic stability and steric hindrance at binding sites.
Core Heterocycles: Compounds like 356587-50-3 replace the pyrido-pyrimidinone with a cyclopenta-thieno-pyrimidinone, introducing a sulfur atom and fused cyclopentane ring. This modification could enhance π-π stacking or redox activity .
Functional Group Impact: The thioxo (C=S) group in thiazolidinones (target and 477735-22-1) may confer stronger hydrogen-bonding capacity compared to oxo (C=O) analogs, influencing target selectivity .
Research Findings and Data
- Spectroscopic Characterization : While specific data for the target compound are unavailable, analogous studies (e.g., ) highlight the critical role of 1H-NMR and 13C-NMR in confirming substituent positions and stereochemistry .
- Synthetic Routes : Piperidine/piperazine-containing heterocycles are typically synthesized via nucleophilic substitution or cyclocondensation reactions, with purification via chromatography .
- Biological Activity: Compounds with pyrido-pyrimidinone cores are frequently explored as kinase inhibitors, though activity depends on substituent electronic profiles and stereochemistry .
Q & A
Q. How does the compound’s stability under oxidative or hydrolytic conditions impact formulation?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
